N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the formation of the piperidine ring. The final step involves the introduction of the 4-chlorophenylmethyl group and the carboxamide functionality. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide: shares similarities with other spiro compounds, such as spiro[cyclohexane-1,4’-piperidine]-1’-carboxamide and spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide.
Unique Features: The presence of the 4-chlorophenylmethyl group and the specific arrangement of the benzofuran and piperidine rings make it unique. These features contribute to its distinct chemical reactivity and potential biological activity.
Biological Activity
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as a spiro compound, which is characterized by its unique bicyclic framework. The presence of the 4-chlorophenyl group and the carboxamide functional group suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of spiro compounds have shown cytotoxic effects against various human tumor cell lines. A study reported that specific modifications in the structure led to enhanced activity against breast cancer cells, indicating a promising avenue for further research in oncology .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cell lines treated with spiro compounds, suggesting that they may trigger programmed cell death.
- Targeting Specific Enzymes : Some studies indicate that these compounds may act as inhibitors of specific enzymes involved in cancer metabolism .
In Vitro Studies
In vitro studies using various cancer cell lines have confirmed the cytotoxicity of this compound. For example:
- Breast Cancer Cells : The compound showed an IC50 value indicating effective inhibition of proliferation.
- Mechanistic Insights : Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis .
In Vivo Studies
Animal models have also been employed to assess the efficacy and safety profile of this compound. Preliminary results suggest that it possesses a favorable therapeutic index, with minimal toxicity observed at effective doses .
Case Studies and Clinical Relevance
A notable case study involved the administration of a related spiro compound in patients with advanced solid tumors. The results indicated a partial response in several cases, supporting the need for further clinical trials to evaluate efficacy and safety comprehensively .
Data Summary Table
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-7-5-14(6-8-15)13-22-19(25)23-11-9-20(10-12-23)17-4-2-1-3-16(17)18(24)26-20/h1-8H,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTFLEPEEYDOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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